molecular formula C14H12ClNO3S3 B2964990 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034255-68-8

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2964990
CAS No.: 2034255-68-8
M. Wt: 373.88
InChI Key: SBUWWYSZNWEZSB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO3S3 and its molecular weight is 373.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene easily reacts with electrophiles , which suggests that this compound may interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease . This suggests that this compound may affect multiple biochemical pathways related to these functions.

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability and distribution within the body.

Result of Action

Given the wide range of therapeutic properties of thiophene and its substituted derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

The suzuki–miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable under a variety of environmental conditions.

Properties

IUPAC Name

5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S3/c15-13-3-4-14(21-13)22(17,18)16-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9,16H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUWWYSZNWEZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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